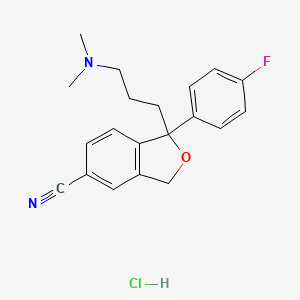

Citalopram hydrochloride

Description

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.ClH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSXPIKCGLXHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005517 | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-27-0 | |

| Record name | Citalopram hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citalopram hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITALOPRAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DY48G26JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Citalopram Hydrochloride's Mechanism of Action on the Serotonin Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action of citalopram hydrochloride on the serotonin transporter (SERT). Citalopram, a selective serotonin reuptake inhibitor (SSRI), exerts its therapeutic effects through a complex interplay of competitive and allosteric inhibition of SERT, leading to a cascade of neurochemical and cellular adaptations. This document provides a comprehensive overview of its binding kinetics, the structural basis of its interaction with SERT, and the downstream signaling consequences of its action, supplemented with detailed experimental protocols and quantitative data.

Core Mechanism of Action: Dual Binding Sites

Citalopram's primary mechanism of action is the potent and selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake from the synaptic cleft into the presynaptic neuron.[1][2] This is achieved by binding to the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6A4) family of neurotransmitter transporters.[3] By blocking this reuptake process, citalopram increases the concentration and prolongs the availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[1][4]

Recent research has revealed that citalopram's interaction with SERT is more complex than simple competitive inhibition, involving two distinct binding sites:

-

Orthosteric (Primary) Binding Site (S1): Citalopram binds with high affinity to the central substrate-binding site of SERT, directly competing with serotonin.[5][6] This binding event physically obstructs the translocation of serotonin across the neuronal membrane.[5] The S-enantiomer, escitalopram, is primarily responsible for this high-affinity binding and the therapeutic effects of racemic citalopram.[1][7][8]

-

Allosteric Binding Site (S2): Citalopram also binds to a second, lower-affinity allosteric site on the extracellular vestibule of SERT.[3][9] Binding to this site modulates the conformation of the transporter and influences the dissociation rate of the ligand from the primary S1 site.[7][10] Escitalopram's binding to the allosteric site decreases its own dissociation rate from the orthosteric site, thereby prolonging its inhibitory action.[7][10] The R-enantiomer, R-citalopram, also binds to this allosteric site and can negatively modulate the binding of escitalopram, potentially antagonizing its therapeutic effect.[1][10][11]

Quantitative Data on Citalopram-SERT Interaction

The following tables summarize key quantitative data from various in vitro and in vivo studies, detailing the binding affinities and inhibitory potencies of citalopram and its enantiomers.

Table 1: Binding Affinity (Ki) of Citalopram Enantiomers for the Human Serotonin Transporter (hSERT)

| Compound | Preparation | Radioligand | Ki (nM) | Reference |

| Escitalopram (S-Citalopram) | COS-1 cells expressing hSERT | [3H]-5-HT | 6.6 ± 1.4 | [1] |

| Escitalopram (S-Citalopram) | COS-1 cells expressing hSERT | [125I]-RTI-55 | 3.9 ± 2.2 | [1] |

| R-Citalopram | COS-1 cells expressing hSERT | Not specified | ~156 | [1] |

Table 2: Serotonin Reuptake Inhibition (IC50) by Citalopram

| Compound | Preparation | IC50 (nM) | Reference |

| Citalopram | Rat brain synaptosomes | 2.68 | |

| Citalopram | hSERT-HEK293 cells | 3.5 | |

| Citalopram | JAR cells | 17.7 |

Table 3: Allosteric Modulation (EC50) of [3H]S-Citalopram Dissociation from hSERT

| Compound | EC50 (µM) | Reference |

| S-Citalopram | 3.6 ± 0.4 | [3] |

| R-Citalopram | 19.4 ± 2.3 | [3] |

Structural Basis of Interaction and Conformational Changes

X-ray crystallography studies of human SERT co-crystallized with citalopram have provided significant insights into the molecular interactions at the binding sites. Citalopram binds in the central cavity of the transporter, which is formed by transmembrane helices 1, 3, 6, 8, and 10. This binding locks the transporter in an outward-open conformation, preventing the conformational cycling necessary for serotonin transport.

Site-directed mutagenesis studies have identified several key amino acid residues crucial for high-affinity citalopram binding, including Tyr-95, Asp-98, Ile-172, Asn-177, Phe-341, and Ser-438.[5][6][12] Mutations at these sites can dramatically reduce the binding potency of citalopram.[6][12]

Downstream Signaling Pathways and Neuroadaptive Changes

The immediate effect of citalopram is the elevation of synaptic serotonin levels. However, the therapeutic antidepressant effects typically have a delayed onset of several weeks, suggesting the involvement of longer-term neuroadaptive changes.[13]

Chronic administration of citalopram leads to a cascade of downstream signaling events:

-

Desensitization of 5-HT1A Autoreceptors: Initially, the increased synaptic serotonin activates presynaptic 5-HT1A autoreceptors, which function as a negative feedback mechanism to reduce serotonin synthesis and release.[14][15] Chronic exposure to elevated serotonin levels leads to the desensitization and downregulation of these autoreceptors.[14][16][17][18] This desensitization disinhibits the serotonergic neurons, resulting in a sustained increase in serotonin release and neurotransmission.[16][17]

-

Modulation of Postsynaptic Receptors: Long-term treatment can also alter the expression and sensitivity of postsynaptic serotonin receptors.[19]

-

Neurotrophic Factor Expression: Some evidence suggests that chronic SSRI treatment may lead to an increase in the expression of brain-derived neurotrophic factor (BDNF), which is involved in neurogenesis and synaptic plasticity.[20]

Below is a diagram illustrating the signaling pathway of citalopram's action.

Experimental Protocols

Radioligand Binding Assay for Citalopram Affinity at SERT

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of citalopram for SERT.

Materials:

-

Membrane preparations from cells expressing hSERT (e.g., HEK293 or COS-7 cells)

-

Radioligand (e.g., [3H]-Citalopram or [125I]-RTI-55)

-

Unlabeled citalopram

-

Non-specific binding control (e.g., 10 µM paroxetine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

96-well microplates

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled citalopram in assay buffer.

-

In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess non-specific control), and competitor binding (radioligand + varying concentrations of citalopram).

-

Add 50 µL of assay buffer (for total binding), non-specific control, or citalopram dilution to the appropriate wells.

-

Add 50 µL of diluted radioligand to all wells.

-

Add 100 µL of the hSERT membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of citalopram that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Serotonin Reuptake Inhibition Assay using Synaptosomes

This protocol measures the ability of citalopram to inhibit the uptake of radiolabeled serotonin into isolated nerve terminals (synaptosomes).

Materials:

-

Freshly prepared rat brain synaptosomes

-

[3H]-Serotonin

-

Unlabeled citalopram

-

Krebs-Ringer-HEPES (KRH) buffer

-

96-well microplates

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of citalopram in KRH buffer.

-

In a 96-well plate, pre-incubate the synaptosome preparation with varying concentrations of citalopram or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]-Serotonin to all wells.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold KRH buffer.

-

Dry the filter plate, add scintillation fluid, and count the radioactivity.

-

Determine the non-specific uptake in the presence of a high concentration of a potent SERT inhibitor.

-

Calculate the specific uptake at each citalopram concentration.

-

Determine the IC50 value by plotting the percent inhibition of specific uptake against the log concentration of citalopram.

In Vivo Microdialysis for Measuring Extracellular Serotonin

This technique allows for the measurement of extracellular serotonin levels in the brain of a freely moving animal in response to citalopram administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Citalopram solution for administration

-

HPLC with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgically implant a microdialysis guide cannula into the desired brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized rat.

-

Allow the animal to recover for 24-48 hours.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a stable period.

-

Administer citalopram (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.

-

Express the results as a percentage change from the baseline serotonin levels.

Site-Directed Mutagenesis of SERT

This protocol is used to introduce specific amino acid substitutions into the SERT protein to investigate the role of individual residues in citalopram binding.

Materials:

-

Plasmid DNA containing the wild-type hSERT cDNA

-

Mutagenic primers containing the desired nucleotide change

-

High-fidelity DNA polymerase

-

E. coli for plasmid amplification

-

DNA sequencing services

-

Cell line for transfection (e.g., COS-7 or HEK293)

-

Transfection reagents

Procedure:

-

Design and synthesize complementary mutagenic primers that contain the desired codon change flanked by 15-20 nucleotides of the correct sequence on both sides.

-

Perform PCR using the wild-type hSERT plasmid as a template and the mutagenic primers to generate a linear DNA fragment containing the mutation.

-

Treat the PCR product with a DpnI restriction enzyme to digest the parental, methylated template DNA.

-

Transform the mutated, linear DNA into competent E. coli. The bacteria will ligate the ends of the linear fragment to form a circular plasmid.

-

Select for transformed bacteria and isolate the plasmid DNA.

-

Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

-

Transfect the mutated SERT plasmid into a suitable cell line for functional expression and subsequent binding or uptake assays as described above.[6][21]

Conclusion

The mechanism of action of this compound on the serotonin transporter is a complex process involving both orthosteric and allosteric interactions. This dual-binding mechanism, particularly the stereospecific effects of its enantiomers, provides a molecular basis for its therapeutic efficacy. The initial blockade of serotonin reuptake triggers a series of downstream neuroadaptive changes, most notably the desensitization of 5-HT1A autoreceptors, which are thought to be crucial for its antidepressant effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of the intricate pharmacology of citalopram and the development of novel therapeutics targeting the serotonin transporter.

References

- 1. benchchem.com [benchchem.com]

- 2. Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic citalopram treatment elevates serotonin synthesis in Flinders Sensitive and Flinders Resistant Lines of rats, with no significant effect on Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutational mapping and modeling of the binding site for (S)-citalopram in the human serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. [Escitalopram and citalopram: the unexpected role of the R-enantiomer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Escitalopram versus citalopram: the surprising role of the R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chronic Citalopram Administration Causes a Sustained Suppression of Serotonin Synthesis in the Mouse Forebrain | PLOS One [journals.plos.org]

- 14. Desensitisation of 5-HT autoreceptors upon pharmacokinetically monitored chronic treatment with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lack of 5-HT1A autoreceptor desensitization following chronic citalopram treatment, as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of functional networks related to the serotonin neurotransmitter system by citalopram: Evidence from a multimodal neuroimaging study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 19. Acute and chronic effects of citalopram on 5-HT1A receptor-labeling by [18F]MPPF and -coupling to receptors-G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Escitalopram - Wikipedia [en.wikipedia.org]

- 21. A Protocol for Functional Assessment of Whole-Protein Saturation Mutagenesis Libraries Utilizing High-Throughput Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of Citalopram and its Binding Affinity to the Serotonin Transporter (SERT): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of citalopram and its differential binding affinity to the serotonin transporter (SERT). Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a chiral molecule existing as two enantiomers: the therapeutically active S-citalopram (escitalopram) and the less active R-citalopram.[1] This document details the quantitative binding data, experimental protocols for assessing binding affinity, and visual representations of the molecular interactions and experimental workflows.

Introduction: The Significance of Stereochemistry in Citalopram's Pharmacology

Citalopram is administered as a racemic mixture, containing equal parts of S-citalopram and R-citalopram.[1] However, the two enantiomers exhibit markedly different pharmacological activities, primarily due to their differential binding affinities for the serotonin transporter (SERT).[1] The S-enantiomer, escitalopram, is responsible for the majority of the therapeutic effects of citalopram by potently inhibiting the reuptake of serotonin in the synaptic cleft.[1] In contrast, R-citalopram is significantly less potent in its interaction with SERT.[2][3]

Furthermore, research has revealed a more complex interaction than simple competitive binding. Evidence suggests the presence of an allosteric binding site on SERT, to which both citalopram enantiomers can bind.[4][5] This allosteric interaction, particularly the binding of R-citalopram, can modulate the binding of S-citalopram to the primary (orthosteric) site, potentially antagonizing its therapeutic effect.[2][5] Understanding these stereochemical nuances is crucial for the rational design and development of more effective and specific antidepressant medications.

Quantitative Analysis of SERT Binding Affinity

The binding affinity of citalopram enantiomers to SERT has been quantified using various in vitro and in vivo methods. The most common metrics reported are the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the effective dose for 50% receptor occupancy (ED50). The following table summarizes key quantitative data from the literature.

| Compound | Parameter | Value | Experimental System | Radioligand | Reference |

| S-Citalopram (Escitalopram) | Ki | 1.1 nM | Human SERT expressed in HEK293 cells | [3H]Citalopram | [6] |

| IC50 | 10 nM | COS-7 cells transiently expressing hSERT | [3H]S-Citalopram | [4] | |

| ED50 | 0.070 mg/kg | In vivo, mouse brain | [3H]MADAM | [7] | |

| Ki | 5 nM | Xenopus oocytes expressing hSERT | N/A (electrophysiology) | [7] | |

| R-Citalopram | Ki | ~30-40 fold lower affinity than S-citalopram | Human SERT expressed in COS-1 cells | [3H]Escitalopram | [1] |

| IC50 | Significantly higher than S-citalopram | N/A | N/A | [8] | |

| ED50 | 4.7 mg/kg | In vivo, mouse brain | [3H]MADAM | [7] | |

| Ki | 430 nM | Xenopus oocytes expressing hSERT | N/A (electrophysiology) | [7] | |

| Racemic Citalopram | Ki | Not consistently reported in direct comparisons | N/A | N/A | [8] |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for citalopram enantiomers to SERT is commonly performed using a competitive radioligand binding assay. This in vitro technique measures the ability of a test compound (e.g., S-citalopram or R-citalopram) to displace a radioactively labeled ligand that has a known high affinity for SERT.

Principle

A fixed concentration of a radioligand (e.g., [3H]citalopram) is incubated with a preparation of membranes from cells or tissues expressing SERT. In the presence of increasing concentrations of an unlabeled competitor compound, the amount of radioligand bound to the transporter decreases. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Materials

-

Biological Material: Cell membranes from a stable cell line expressing human SERT (e.g., HEK293-hSERT) or homogenized brain tissue from a suitable animal model (e.g., rat cortex).

-

Radioligand: A high-affinity SERT radioligand such as [3H]citalopram or [3H]paroxetine.

-

Test Compounds: S-citalopram and R-citalopram of high purity.

-

Reference Compound: A known potent SSRI (e.g., fluoxetine or paroxetine) to determine non-specific binding.

-

Buffers:

-

Homogenization/Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.

-

Wash Buffer: Ice-cold assay buffer.

-

-

Equipment:

-

Homogenizer

-

High-speed refrigerated centrifuge

-

96-well microplates

-

Cell harvester with glass fiber filters (e.g., GF/B or GF/C)

-

Liquid scintillation counter

-

Scintillation cocktail

-

Detailed Methodology

-

Membrane Preparation:

-

Culture HEK293-hSERT cells to confluency.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh, ice-cold homogenization buffer and repeating the high-speed centrifugation step.

-

Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). The membrane preparation can be stored at -80°C until use.

-

-

Binding Assay (in a 96-well plate format):

-

Prepare serial dilutions of the test compounds (S-citalopram and R-citalopram) in the assay buffer.

-

Set up the assay in triplicate for each condition:

-

Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the membrane preparation to the wells.

-

Non-specific Binding: Add a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM fluoxetine), the same fixed concentration of the radioligand, and the membrane preparation to the wells.

-

Competitive Binding: Add the varying concentrations of the test compounds, the same fixed concentration of the radioligand, and the membrane preparation to the wells.

-

-

Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with several volumes of ice-cold wash buffer to minimize non-specific binding.

-

Dry the filter mats.

-

Place the filter mats in scintillation vials, add an appropriate scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve with a variable slope) to determine the IC50 value for each enantiomer.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for SERT.

-

Visualizing Molecular Interactions and Experimental Workflows

Citalopram Stereoisomers and SERT Binding

The following diagram illustrates the stereochemical difference between S-citalopram and R-citalopram and their differential interaction with the orthosteric and allosteric binding sites on the serotonin transporter.

Caption: Differential binding of citalopram enantiomers to SERT.

Workflow of a Competitive Radioligand Binding Assay

The diagram below outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of citalopram enantiomers for SERT.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. diva-portal.org [diva-portal.org]

- 5. scribd.com [scribd.com]

- 6. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

Citalopram Hydrochloride: A Deep Dive into its Influence on Neuroplasticity and Neurogenesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Beyond its primary mechanism of modulating serotonergic neurotransmission, a growing body of evidence indicates that citalopram exerts profound effects on neuroplasticity and neurogenesis. These processes, crucial for brain function and adaptation, are often impaired in depressive disorders. This technical guide synthesizes the current understanding of how citalopram influences the brain's capacity for structural and functional change, providing a comprehensive resource for researchers, scientists, and professionals in drug development. We delve into the molecular mechanisms, key signaling pathways, and experimental evidence from preclinical studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex interactions through signaling pathway diagrams.

Introduction

The neurogenic and neuroplasticity hypotheses of depression posit that structural and functional deficits in key brain regions, such as the hippocampus, contribute to the pathophysiology of the disorder. Antidepressant efficacy, therefore, may not solely rely on the immediate increase in synaptic serotonin but also on the longer-term promotion of neuronal growth and synaptic remodeling. Citalopram's therapeutic effects are increasingly linked to these neurorestorative processes.[1][2] This guide will explore the multifaceted impact of citalopram on neuroplasticity—the ability of the brain to reorganize itself by forming new neural connections—and neurogenesis, the process of generating new neurons.

Effects on Neurogenesis

Chronic administration of citalopram has been shown to promote adult hippocampal neurogenesis, a process critical for mood regulation and cognitive function.[1] This pro-neurogenic effect is believed to contribute to its antidepressant efficacy.

Quantitative Data on Neurogenesis Markers

The following table summarizes key findings from preclinical studies investigating the effect of citalopram on markers of neurogenesis.

| Animal Model | Citalopram Dose & Duration | Marker | Brain Region | Key Findings | Reference |

| Wild-type mice | Not specified, 21 days | BrdU (cell survival) | Dentate Gyrus | Significant increase in the survival of newly generated cells. | [3] |

| Female 3xTgAD mice | ~10 mg/kg/day, 3 months | Not specified | Hippocampus | Reversed impairments in hippocampal long-term potentiation (LTP). | [4] |

| Middle-aged rats (socially isolated) | 10 mg/kg i.p., 28 days | Not specified | Prefrontal cortex, Hippocampus, Amygdala | Partially restored synaptophysin or PSD-95 expression. | [5] |

| APP transgenic mice | Not specified, 2 months | Neurogenesis genes (BDNF, DCX, NeuN1, CLBN) | Not specified | Increased mRNA levels of neurogenesis genes. | [6] |

| Bone marrow mesenchymal stem cells (in vitro) | Not specified | BrdU-positive cells | Not applicable | Significantly increased percentage of BrdU-positive cells at days 7 and 14. | [7] |

| Male C57/B6 mice (ischemic stroke model) | 10 mg/kg, i.p., daily | BrdU/NeuN double positive cells | Peri-infarct region | Increased number of newly formed neurons 21 and 28 days after stroke. | [8] |

Experimental Protocols for Assessing Neurogenesis

2.2.1. BrdU Labeling and Immunohistochemistry

-

Objective: To label and quantify newly synthesized DNA in dividing cells, as an index of cell proliferation and survival.

-

Methodology:

-

BrdU Administration: Animals are injected with 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog that is incorporated into the DNA of dividing cells during the S-phase of the cell cycle.

-

Tissue Preparation: After a designated survival period, animals are euthanized, and their brains are perfused and fixed. The brains are then cryoprotected and sectioned.

-

Immunohistochemistry: Brain sections are treated to denature DNA, allowing for the anti-BrdU antibody to access the incorporated BrdU. Sections are then incubated with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.

-

Microscopy and Quantification: The number of BrdU-positive cells in the region of interest (e.g., the subgranular zone of the dentate gyrus) is counted using a fluorescence microscope. Co-labeling with neuronal markers like NeuN can be used to identify the phenotype of the new cells.

-

2.2.2. Doublecortin (DCX) Immunohistochemistry

-

Objective: To identify and quantify immature, migrating neuroblasts.

-

Methodology:

-

Tissue Preparation: Similar to the BrdU protocol, brains are fixed, sectioned, and prepared for immunohistochemistry.

-

Immunostaining: Sections are incubated with a primary antibody specific for DCX, a microtubule-associated protein expressed in migrating neuroblasts. This is followed by incubation with a secondary antibody.

-

Analysis: The number of DCX-positive cells is quantified to assess the rate of ongoing neurogenesis.

-

Effects on Neuroplasticity

Citalopram also modulates synaptic plasticity, the ability of synapses to strengthen or weaken over time. This is a fundamental mechanism for learning, memory, and cognitive flexibility.

Quantitative Data on Synaptic Plasticity Markers

The following table summarizes findings on the impact of citalopram on key proteins involved in synaptic structure and function.

| Animal Model | Citalopram Dose & Duration | Marker | Brain Region | Key Findings | Reference |

| Middle-aged rats (socially isolated) | 10 mg/kg i.p., 28 days | Synaptophysin, PSD-95 | Prefrontal cortex, Dorsal hippocampus, Ventral hippocampus, Amygdala | Partially restored expression of synaptic proteins. | [5] |

| APP transgenic mice | Not specified, 2 months | Synaptophysin, PSD-95 (mRNA) | Not specified | Increased mRNA levels of synaptic genes. | [6] |

| HT22 cells (in vitro, mutant APP) | Not specified | Synaptophysin, PSD-95, MAP2 | Not applicable | Increased levels of synaptic and dendritic proteins. | [9] |

Experimental Protocols for Assessing Synaptic Plasticity

3.2.1. Western Blotting for Synaptic Proteins

-

Objective: To quantify the expression levels of specific synaptic proteins.

-

Methodology:

-

Tissue Homogenization: Brain tissue from the region of interest is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies against synaptic proteins of interest (e.g., synaptophysin, PSD-95), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and quantified using densitometry software.

-

Signaling Pathways Implicated in Citalopram's Effects

The neurogenic and neuroplastic effects of citalopram are mediated by complex intracellular signaling cascades. A key player in this process is the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[2][10]

The BDNF-TrkB Signaling Pathway

Chronic citalopram treatment is thought to increase the expression of BDNF.[2] The binding of BDNF to its TrkB receptor initiates a cascade of downstream signaling events that promote neuronal survival, growth, and synaptic plasticity.[11]

Caption: Citalopram-induced BDNF-TrkB signaling cascade.

Experimental Workflow for Studying Signaling Pathways

The following diagram illustrates a typical experimental workflow to investigate the effects of citalopram on signaling pathways.

Caption: Workflow for signaling pathway analysis.

Discussion and Future Directions

The evidence strongly suggests that citalopram's therapeutic actions extend beyond simple serotonin reuptake inhibition to encompass the promotion of neurogenesis and neuroplasticity.[1] These neuroadaptive changes likely contribute to the delayed onset of its clinical effects.[1] Understanding the precise molecular mechanisms and signaling pathways involved is crucial for the development of more effective and faster-acting antidepressants.

Future research should focus on:

-

Human Studies: Translating these preclinical findings to human subjects using advanced neuroimaging techniques and biomarker analysis.

-

Personalized Medicine: Investigating how genetic variations, such as the BDNF Val66Met polymorphism, may influence an individual's neurogenic and neuroplastic response to citalopram.

-

Novel Drug Targets: Identifying novel molecular targets within these signaling pathways to develop drugs that can more directly and rapidly enhance neuroplasticity and neurogenesis.

Conclusion

Citalopram hydrochloride's impact on neuroplasticity and neurogenesis is a critical aspect of its therapeutic profile. By promoting structural and functional remodeling in the brain, citalopram may help to reverse the neurobiological deficits associated with depression. This in-depth technical guide provides a foundational resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. A continued focus on these neurorestorative mechanisms will be paramount in advancing the treatment of depressive disorders.

References

- 1. What is the mechanism of Citalopram? [synapse.patsnap.com]

- 2. Neuroplasticity and depression: Rewiring the brain's networks through pharmacological therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alterations in BDNF Protein Concentrations in the Hippocampus do not Explain the Pro-Neurogenic Effect of Citalopram on Adult Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Citalopram Ameliorates Impairments in Spatial Memory and Synaptic Plasticity in Female 3xTgAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Citalopram Ameliorates Synaptic Plasticity Deficits in Different Cognition-Associated Brain Regions Induced by Social Isolation in Middle-Aged Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective serotonin reuptake inhibitor citalopram ameliorates cognitive decline and protects against amyloid beta-induced mitochondrial dynamics, biogenesis, autophagy, mitophagy and synaptic toxicities in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Citalopram increases the differentiation efficacy of bone marrow mesenchymal stem cells into neuronal-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Citalopram Enhances Neurovascular Regeneration and Sensorimotor Functional Recovery after Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effects of antidepressant citalopram against abnormal APP processing and amyloid beta-induced mitochondrial dynamics, biogenesis, mitophagy and synaptic toxicities in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]

Off-Label Applications of Citalopram Hydrochloride in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is primarily indicated for the treatment of major depressive disorder. However, its potent modulation of the serotonergic system has prompted extensive preclinical investigation into its therapeutic potential for a range of other neuropsychiatric conditions. This technical guide provides a comprehensive overview of the off-label applications of citalopram and its active S-enantiomer, escitalopram, in established preclinical models. The focus is on obsessive-compulsive disorder (OCD), post-traumatic stress disorder (PTSD), and eating disorders. This document synthesizes key findings, details experimental methodologies, presents quantitative data in a structured format, and visualizes relevant biological pathways and workflows to facilitate further research and drug development.

Obsessive-Compulsive Disorder (OCD)

Preclinical research has utilized various animal models to investigate the anti-compulsive effects of citalopram, primarily focusing on behaviors analogous to the repetitive and perseverative nature of OCD in humans.

Preclinical Models and Behavioral Paradigms

Two of the most common models used to assess anti-compulsive drug efficacy are the marble-burying test and quinpirole-induced checking behavior.

-

Marble-Burying Test: This model leverages the natural tendency of rodents to bury novel objects in their bedding. A reduction in the number of marbles buried is interpreted as an anti-compulsive or anxiolytic effect. Serotonin reuptake inhibitors, including citalopram, have been shown to decrease marble-burying behavior[1].

-

Quinpirole-Induced Checking: Chronic administration of the dopamine D2/D3 receptor agonist quinpirole induces compulsive checking behavior in rats, providing a model with face validity for the compulsive aspects of OCD. This behavior can be attenuated by anti-compulsive drugs[2][3].

Experimental Protocols

-

Animal Model: Male C57/BL6/N mice are commonly used[4].

-

Housing: Animals are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

-

Drug Administration:

-

Citalopram or its vehicle (e.g., saline) is administered, typically via intraperitoneal (i.p.) injection, 30-60 minutes before the test.

-

Dosages can vary, with effective doses reported in the literature. For example, escitalopram has been shown to be effective at 2 mg/kg[4].

-

-

Test Arena: A standard mouse cage is filled with 5 cm of deep bedding. Twenty-five glass marbles are evenly spaced on the surface.

-

Procedure: A single mouse is placed in the cage and allowed to explore and interact with the marbles for a 30-minute period.

-

Scoring: At the end of the session, the number of marbles buried (defined as at least two-thirds covered by bedding) is counted by an observer blind to the treatment conditions[1].

-

Animal Model: Male Long-Evans rats are often used[5].

-

Induction of Checking Behavior:

-

Rats receive repeated injections of quinpirole (e.g., 0.5 mg/kg, subcutaneously) twice weekly for several weeks (e.g., 10 injections)[5].

-

Behavioral testing occurs in a large open field with specific objects placed in designated locations.

-

-

Drug Administration:

-

Following the induction phase, the effect of acute or chronic citalopram administration on checking behavior is assessed.

-

For acute studies, citalopram is administered prior to the test session.

-

-

Behavioral Assessment:

-

The number of visits to specific objects or locations is recorded and analyzed.

-

A reduction in the frequency of checking the same object is indicative of an anti-compulsive effect.

-

Quantitative Data

| Preclinical Model | Animal Model | Compound | Dosage | Route | Key Finding | Reference |

| Marble-Burying Test | C57/BL6/N Mice | Escitalopram | 2 mg/kg | s.c. | Significantly decreased the number of marbles buried compared to vehicle. | [4] |

| Marble-Burying Test | Mice | Citalopram | 16 mg/kg | i.p. | Reduced immobility time in the forced swimming test, an antidepressant-like effect often correlated with anti-compulsive efficacy. | [6] |

| Quinpirole-Induced Checking | Long-Evans Rats | Escitalopram | Not specified | Not specified | Investigated as a potential treatment to mitigate compulsive checking. | [7] |

Signaling Pathways and Workflows

The therapeutic effects of citalopram in OCD are primarily attributed to its blockade of the serotonin transporter (SERT), leading to increased serotonergic neurotransmission[8][9]. This enhanced serotonin availability is thought to modulate downstream signaling pathways in brain circuits implicated in OCD, such as the cortico-striato-thalamo-cortical (CSTC) loop.

Post-Traumatic Stress Disorder (PTSD)

Preclinical models of PTSD aim to replicate the core symptom domains of the disorder, including exaggerated fear responses, impaired fear extinction, and anxiety-like behaviors. Citalopram and escitalopram have been evaluated for their ability to ameliorate these behavioral deficits.

Preclinical Models and Behavioral Paradigms

-

Single Prolonged Stress (SPS) / Predator Scent Stress (PSS): These models involve exposing rodents to a combination of stressors to induce a PTSD-like phenotype, including heightened anxiety and exaggerated startle responses[10][11].

-

Fear Conditioning and Extinction: This paradigm is used to study the acquisition and extinction of fear memories. Impaired fear extinction is a hallmark of PTSD. Animals are trained to associate a neutral conditioned stimulus (CS) with an aversive unconditioned stimulus (US). Subsequently, the CS is presented alone repeatedly during extinction training. The inability to suppress the fear response to the CS during extinction is considered a PTSD-like deficit[11][12][13].

Experimental Protocols

-

Animal Model: Adult male Sprague-Dawley rats.

-

Stress Procedure: Rats are exposed to a cloth scented with predator (e.g., cat) urine for 10 minutes in a sealed chamber.

-

Drug Administration:

-

Fourteen days after PSS exposure, rats receive twice-daily injections of escitalopram (5.0 mg/kg), brexpiprazole (3.0 mg/kg), a combination of both, or vehicle for 14 days[10].

-

-

Behavioral Testing:

-

Elevated Plus Maze (EPM): To assess anxiety-like behavior, the time spent in and the number of entries into the open arms are measured.

-

Acoustic Startle Response (ASR): To measure hyperarousal, the amplitude of the startle response to loud acoustic stimuli is recorded.

-

-

Animal Model: Male Sprague-Dawley rats[12].

-

Conditioning: On day 1, rats are placed in a conditioning chamber and presented with a conditioned stimulus (CS), such as a tone, paired with an unconditioned stimulus (US), typically a mild footshock.

-

Drug Administration:

-

For chronic treatment studies, citalopram (e.g., 10 mg/kg) or vehicle is administered twice daily for a set period (e.g., 7 days) following conditioning[12].

-

For acute studies, a single dose is given before the extinction session.

-

-

Extinction Training: On a subsequent day, rats are placed in a different context and the CS is presented repeatedly without the US.

-

Extinction Recall: On the final day, the CS is presented again to assess the retention of extinction memory.

-

Scoring: Freezing behavior (a fear response) is measured during the presentation of the CS. A reduction in freezing during extinction and recall indicates successful fear extinction.

Quantitative Data

| Preclinical Model | Animal Model | Compound | Dosage | Route | Key Finding | Reference |

| Predator Scent Stress | Sprague-Dawley Rats | Escitalopram (adjunctive with brexpiprazole) | 5.0 mg/kg (twice daily for 14 days) | Not specified | Reduced anxiety-like behaviors in the elevated plus maze and attenuated the acoustic startle response. | |

| Fear Conditioning | Sprague-Dawley Rats | Citalopram | 10 mg/kg (twice daily for 7 days) | Not specified | Restored the inhibitory effect of an acute citalopram challenge on conditioned freezing. | |

| Single Prolonged Stress | Wistar Rats | Escitalopram | 5 mg/kg/day (for 14 days) | Not specified | Corrected depression/anxiety-like behaviors but did not reverse deficits in fear extinction retrieval. | [11] |

Signaling Pathways and Workflows

The neurobiology of PTSD involves dysregulation of fear circuits, including the amygdala, prefrontal cortex (PFC), and hippocampus. Serotonin plays a crucial role in modulating these circuits. Citalopram's therapeutic effects are thought to involve the enhancement of serotonergic signaling, which can facilitate fear extinction processes[13][14]. Additionally, in chronic stress models, citalopram has been shown to normalize the downregulation of the GSK3β/β-catenin signaling pathway in the mPFC, which is implicated in mood regulation[15].

Eating Disorders

The role of citalopram in eating disorders is complex, with preclinical and clinical findings suggesting potential utility in binge-eating disorder (BED) but less clear efficacy in anorexia nervosa (AN).

Preclinical Models and Behavioral Paradigms

-

Binge-Eating Models: These models often involve providing intermittent access to highly palatable food, which can induce binge-like consumption in rodents. These models are used to screen for medications that can reduce binge frequency and food intake[16].

-

Activity-Based Anorexia (ABA): This model for AN involves housing rodents with restricted access to food but free access to a running wheel. This combination leads to a paradoxical increase in activity, reduced food intake, and significant weight loss.

Experimental Protocols

Specific preclinical protocols for citalopram in binge-eating models were not detailed in the provided search results. However, a general protocol would involve:

-

Animal Model: Typically rats or mice.

-

Binge Induction: Intermittent access to a high-fat, high-sugar diet.

-

Drug Administration: Citalopram or vehicle administered prior to the palatable food access period.

-

Measurement: The amount of palatable food consumed during the access period is quantified.

Direct preclinical studies of citalopram in the ABA model were not prominently found in the search results. A standard ABA protocol would include:

-

Animal Model: Typically adolescent female rats or mice.

-

Procedure: Animals are housed in cages with running wheels. Following an acclimation period, food access is restricted to a limited time each day (e.g., 1-2 hours).

-

Drug Administration: Citalopram or vehicle is administered daily.

-

Measurements: Body weight, food intake, and running wheel activity are monitored daily.

Quantitative Data

Preclinical quantitative data for citalopram in eating disorder models was limited in the search results. The available information is largely from clinical trials.

| Condition | Population | Compound | Dosage | Key Finding | Reference |

| Binge-Eating Disorder | Human Outpatients | Citalopram | 20-60 mg/day (flexible dose) | Significantly greater reduction in binge-eating frequency, BMI, and weight compared to placebo. | [17] |

| Anorexia Nervosa | Human Outpatients | Citalopram | Not specified | Did not show an effect on weight gain, but did show improvements in depression and obsessive-compulsive symptoms. | [18] |

Signaling Pathways and Workflows

The neurobiology of eating disorders involves complex interactions between homeostatic and reward pathways, with serotonin playing a key modulatory role. In BED, the serotonergic system is implicated in satiety and impulse control. By increasing synaptic serotonin, citalopram may enhance satiety signals and reduce the rewarding value of binge eating[16][19]. The role of serotonin in AN is less clear, with alterations in serotonin receptor function potentially contributing to the pathophysiology of the disorder.

Conclusion

Preclinical models provide a critical platform for exploring the therapeutic potential of citalopram beyond its primary indication for depression. The evidence gathered in this guide demonstrates that citalopram and its S-enantiomer, escitalopram, show promise in ameliorating behaviors relevant to obsessive-compulsive disorder and post-traumatic stress disorder in animal models. The efficacy in eating disorders, particularly anorexia nervosa, is less established in preclinical settings and warrants further investigation. The detailed protocols and quantitative data presented here are intended to serve as a valuable resource for researchers and scientists in the field, guiding the design of future studies to further elucidate the mechanisms of action and therapeutic utility of citalopram for these challenging neuropsychiatric conditions. The continued refinement of preclinical models and the integration of molecular and systems-level analyses will be crucial for translating these promising preclinical findings into effective clinical treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Studies in Eating Disorders: A Historical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinpirole induces compulsive checking behavior in rats: a potential animal model of obsessive-compulsive disorder (OCD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ane.pl [ane.pl]

- 5. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 6. researchgate.net [researchgate.net]

- 7. Project_04 Q33 StudyTitle Probing for drugs that mitigate sensitization and compulsive checking: acute treatment with escitalopram or imipramine | FRDR-DFDR [frdr-dfdr.ca]

- 8. Pharmacotherapy | Obsessive-Compulsive and Related Disorders | Stanford Medicine [med.stanford.edu]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Escitalopram reversed the traumatic stress-induced depressed and anxiety-like symptoms but not the deficits of fear memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of acute citalopram on the expression of conditioned freezing in naive versus chronic citalopram-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stress and Fear Extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Neurotransmission Basis of Post-Traumatic Stress Disorders by the Fear Conditioning Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effect of citalopram on chronic stress-induced depressive-like behavior in rats through GSK3β/β-catenin activation in the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological management of binge eating disorder: current and emerging treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Citalopram in the treatment of binge-eating disorder: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An overview of the treatment of eating disorders in adults and adolescents: pharmacology and psychotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Guide: The Impact of High Concentrations of Citalopram Hydrochloride on Dopamine and Norepinephrine Reuptake

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Citalopram hydrobromide is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other mood disorders.[1] Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels.[2] However, the pharmacological profile of citalopram at supratherapeutic or high concentrations is less well-defined, particularly concerning its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). This technical guide provides an in-depth analysis of the current scientific understanding of citalopram's effects on dopamine and norepinephrine reuptake at elevated concentrations, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological and experimental pathways.

Quantitative Data on Transporter Binding Affinities

The selectivity of citalopram and its active S-enantiomer, escitalopram, is concentration-dependent. While highly selective for SERT at therapeutic doses, this selectivity diminishes at higher concentrations. The following tables summarize the binding affinities (Ki in nM) of escitalopram for the human serotonin, norepinephrine, and dopamine transporters. Lower Ki values indicate higher binding affinity.

| Compound | hSERT (Ki, nM) | hNET (Ki, nM) | hDAT (Ki, nM) | Reference |

| Escitalopram | 0.8–1.1 | 7,800 | 27,400 | [3] |

hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter.

Impact on Norepinephrine and Dopamine Reuptake at High Concentrations

Multiple studies have confirmed that citalopram has minimal effects on norepinephrine and dopamine neuronal reuptake at standard therapeutic doses.[1] However, research indicates that at high concentrations, citalopram may exhibit off-target effects on the norepinephrine transporter.

An in vivo microdialysis study in mice demonstrated that high doses of escitalopram can increase extracellular norepinephrine levels, suggesting a direct inhibition of the high-affinity norepinephrine transporter (NET).[4] This effect persisted even in mice lacking the serotonin transporter, further supporting a direct, albeit moderate, blocking effect on NET at high concentrations.[4]

Regarding the dopamine transporter, the binding affinity of escitalopram for DAT is significantly lower than for SERT and even NET.[3] However, some studies suggest that SSRIs, including citalopram, can indirectly modulate the dopamine system. For instance, long-term citalopram treatment has been shown to alter the stress responses of the cortical dopamine and noradrenaline systems.[5][6] One study indicated that citalopram can induce the storage of serotonin in catecholaminergic terminals, which could in turn affect the disposition of dopamine and norepinephrine.[7]

Experimental Protocols

The following are generalized protocols for in vitro assays commonly used to determine the impact of compounds like citalopram on neurotransmitter reuptake.

Radioligand Binding Assay

This assay measures the affinity of a drug for a specific transporter by quantifying the displacement of a radiolabeled ligand.

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target transporter (e.g., hSERT, hNET, hDAT) in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[8]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[8]

-

Resuspend the final pellet in the assay buffer to a specific protein concentration.[8]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound (citalopram hydrochloride).

-

Total Binding: Wells containing only the membrane preparation and the radiolabeled ligand.[8]

-

Non-specific Binding: Wells containing the membrane preparation, the radiolabeled ligand, and a high concentration of a known competing drug to saturate the specific binding sites.[8]

-

Competition Binding: Wells with the membrane preparation, radiolabeled ligand, and a range of concentrations of the test compound.[8]

-

Incubate the plate to allow binding to reach equilibrium.[8]

-

-

Termination and Detection:

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the competition binding data to a sigmoidal dose-response curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

In Vitro Neurotransmitter Reuptake Assay

This assay directly measures the inhibition of neurotransmitter uptake into cells expressing the target transporter.

-

Cell Culture:

-

Culture cells stably expressing the human transporter of interest (hSERT, hNET, or hDAT) in appropriate multi-well plates.

-

-

Assay Procedure:

-

Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).[8]

-

Pre-incubate the cells with varying concentrations of the test compound (this compound) or a known inhibitor for non-specific uptake control.[8]

-

Initiate the reuptake by adding a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).[8]

-

Incubate for a short period at 37°C to allow for uptake.[8]

-

-

Termination and Detection:

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells to release the intracellular radiolabeled neurotransmitter.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of reuptake for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

-

Visualizations: Signaling Pathways and Experimental Workflows

Diagram: Monoamine Reuptake at the Synapse

Caption: General mechanism of monoamine neurotransmitter reuptake from the synaptic cleft.

Diagram: Citalopram's Concentration-Dependent Transporter Inhibition

Caption: Citalopram's selectivity for SERT, NET, and DAT at different concentrations.

Diagram: Workflow for In Vitro Reuptake Assay

Caption: A generalized workflow for conducting an in vitro neurotransmitter reuptake assay.

Discussion and Implications

The evidence suggests that while citalopram is highly selective for the serotonin transporter, at high concentrations, it can lose some of this selectivity and interact with the norepinephrine transporter. This has several potential implications for both clinical practice and drug development:

-

Overdose and Toxicity: In cases of citalopram overdose, the inhibition of NET could contribute to the clinical presentation, potentially leading to sympathomimetic effects in addition to serotonin syndrome.

-

Therapeutic Window: The high selectivity of citalopram at therapeutic doses is a key factor in its favorable side-effect profile compared to less selective antidepressants like tricyclic antidepressants.[9] Understanding the concentration at which off-target effects become significant is crucial for defining the therapeutic window.

-

Drug Development: For the development of new antidepressants, the structure-activity relationship of citalopram can provide insights into designing molecules with even higher selectivity for SERT or, conversely, with a desired dual-action on both SERT and NET.

Conclusion

This compound's pharmacological action is dominated by its potent and selective inhibition of the serotonin transporter. However, this selectivity is not absolute and is dependent on concentration. At high concentrations, citalopram, primarily through its active S-enantiomer escitalopram, can inhibit the norepinephrine transporter, albeit with a much lower affinity than for the serotonin transporter. The effect on the dopamine transporter is even less pronounced. This off-target activity at supratherapeutic concentrations is an important consideration in understanding the complete pharmacological profile of citalopram and has implications for its clinical use, particularly in cases of overdose, and for the future development of antidepressant medications. Further research is warranted to fully elucidate the clinical significance of these high-concentration effects.

References

- 1. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chronic citalopram treatment elevates serotonin synthesis in Flinders Sensitive and Flinders Resistant Lines of rats, with no significant effect on Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Escitalopram - Wikipedia [en.wikipedia.org]

- 4. Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-Term Citalopram Treatment Alters the Stress Responses of the Cortical Dopamine and Noradrenaline Systems: the Role of Cortical 5-HT1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The selective serotonin reuptake inhibitor citalopram induces the storage of serotonin in catecholaminergic terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. drugs.com [drugs.com]

Citalopram's Molecular Engagements Beyond the Serotonin Transporter: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the pharmacological management of major depressive disorder. Its therapeutic efficacy is primarily attributed to its high-affinity blockade of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. However, a growing body of evidence reveals that citalopram's pharmacological profile is more complex, involving interactions with a range of other molecular targets. This technical guide provides a comprehensive overview of these "off-target" interactions, presenting quantitative binding data, detailed experimental methodologies, and the associated signaling pathways. Understanding these secondary engagements is crucial for a complete comprehension of citalopram's full spectrum of clinical effects, including its side-effect profile and potential for drug-drug interactions. This document serves as a resource for researchers and drug development professionals investigating the nuanced pharmacology of citalopram and other psychotropic agents.

Introduction

The therapeutic action of citalopram is principally mediated by its potent and selective inhibition of the serotonin transporter (SERT)[1]. This inhibition leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. While its selectivity for SERT is a defining characteristic, citalopram is not devoid of interactions with other neuroreceptors and enzymes. These secondary molecular targets, although engaged with lower affinity, may contribute to the drug's overall clinical profile, including both therapeutic nuances and adverse effects. This guide delves into the molecular targets of citalopram beyond SERT, providing a detailed examination of its interactions with histamine, sigma, and nicotinic acetylcholine receptors, as well as its influence on cytochrome P450 enzymes.

Quantitative Binding Affinities of Citalopram for Off-Target Molecules

The following tables summarize the known quantitative binding affinities of citalopram for various molecular targets other than the serotonin transporter. These values, presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), provide a measure of the drug's potency at these sites.

Table 1: Receptor Binding Affinities of Citalopram

| Target Receptor | Ligand/Assay Condition | Species | Ki (nM) | IC50 (µM) | Reference(s) |

| Histamine H1 Receptor | Racemic Citalopram | Human | ~180 (R-citalopram) | - | [2][3] |

| Sigma-1 Receptor | Racemic Citalopram | - | 200 - 430 | - | [2] |

| Sigma-2 Receptor | Racemic Citalopram | - | 200 - 430 | - | [2] |

| Nicotinic Acetylcholine Receptor α3β4 | (±)-citalopram, [3H]imipramine binding | Human | 1800 ± 100 | 5.1 ± 1.3 | [4][5] |

| Nicotinic Acetylcholine Receptor α4β2 | (±)-citalopram, [3H]imipramine binding | Human | 4100 ± 300 | 19.1 ± 4.2 | [4][5] |

| Nicotinic Acetylcholine Receptor α7 | (±)-citalopram, Ca2+ influx | Human | - | 18.8 ± 1.1 | [6] |

| Nicotinic Acetylcholine Receptor α9α10 | (±)-citalopram, electrophysiology | Rat | - | 7.5 ± 0.9 | [6] |

| α1-Adrenergic Receptor | R-citalopram | - | ~560 | - | [2] |

| Muscarinic Acetylcholine Receptor | Citalopram | - | >1000 | - | [1] |

Table 2: Inhibitory Effects of Citalopram on Cytochrome P450 Enzymes

| Enzyme | Substrate/Assay Type | Ki (µM) | IC50 (µM) | Notes | Reference(s) |

| CYP2D6 | Dextromethorphan O-demethylation | ~5.1 | - | Weak inhibitor. | [7] |

| CYP2C19 | S-mephenytoin 4'-hydroxylation | - | - | Weak inhibitor. | [8] |

| CYP3A4 | - | - | - | Weak or no effect. | [9] |

| CYP1A2 | Caffeine N3-demethylation | - | - | Weak or no effect. | [8][9] |

Signaling Pathways of Off-Target Interactions

Citalopram's engagement with off-target receptors can trigger distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the histamine H1 and sigma-1 receptors.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins[10][11]. Activation of this pathway leads to the stimulation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC)[12].

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface[13][14]. It is involved in the regulation of calcium signaling, ion channel function, and neuronal plasticity. Ligand binding to the sigma-1 receptor can modulate the activity of various downstream effectors, including ion channels and kinases[13][15].

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the binding affinities of citalopram for its off-target receptors and its inhibitory effects on cytochrome P450 enzymes.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive radioligand binding assay to determine the Ki of citalopram for the histamine H1 receptor.

Materials:

-

Membrane Preparation: Human recombinant CHO-K1 cells expressing the histamine H1 receptor.

-

Radioligand: [3H]-Pyrilamine (specific activity ~20-30 Ci/mmol).

-

Non-specific Binding Control: Mepyramine (10 µM).

-

Test Compound: Citalopram hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Thaw frozen cell membrane aliquots on ice.

-

Homogenize membranes in ice-cold assay buffer using a Polytron homogenizer.

-

Determine protein concentration using a Bradford or BCA protein assay.

-

Dilute membranes to a final concentration of 20-40 µg of protein per well in assay buffer.

-

-

Assay Setup:

-

Prepare serial dilutions of citalopram in assay buffer (e.g., from 10^-10 M to 10^-4 M).

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of 10 µM mepyramine.

-

Test Compound: 50 µL of each citalopram dilution.

-

-

Add 50 µL of [3H]-pyrilamine (at a final concentration near its Kd, e.g., 1-2 nM) to all wells.

-

Add 100 µL of the diluted membrane preparation to all wells.

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration:

-

Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

-

Counting:

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation fluid and allow to equilibrate.

-

Measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the citalopram concentration.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

References

- 1. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [Mechanisms of action of antidepressants: new data from Escitalopram] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Citalopram – what you need to know about this proven antidepressant - Psychiatria i Psychologia Kliniczna - Journal of Psychiatry and Clinical Psychology [psychiatria.com.pl]

- 4. researchgate.net [researchgate.net]

- 5. Selectivity of (±)-citalopram at nicotinic acetylcholine receptors and different inhibitory mechanisms between habenular α3β4* and α9α10 subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectivity of (±)-citalopram at nicotinic acetylcholine receptors and different inhibitory mechanisms between habenular α3β4* and α9α10 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dose-dependent inhibition of CYP1A2, CYP2C19 and CYP2D6 by citalopram, fluoxetine, fluvoxamine and paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

- 11. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 12. researchgate.net [researchgate.net]

- 13. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 15. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Citalopram Hydrochloride in Animal Models of Anxiety and Obsessive-Compulsive Disorder: A Technical Guide

Introduction